molecular formula C17H18N2O5 B177626 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitrobenzamide CAS No. 10268-50-5

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitrobenzamide

Cat. No.: B177626
CAS No.: 10268-50-5
M. Wt: 330.33 g/mol
InChI Key: KDOHTODTTGVPNS-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-nitrobenzamide is a benzamide derivative characterized by a 3,4-dimethoxyphenethylamine moiety linked to a 4-nitrobenzoyl group. This compound combines electron-donating methoxy groups on the phenyl ring with an electron-withdrawing nitro group on the benzamide, creating a unique electronic profile that influences its physicochemical and biological properties. The compound’s synthesis typically involves reacting 3,4-dimethoxyphenethylamine with 4-nitrobenzoyl chloride under basic conditions, analogous to methods described for similar benzamides .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-23-15-8-3-12(11-16(15)24-2)9-10-18-17(20)13-4-6-14(7-5-13)19(21)22/h3-8,11H,9-10H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOHTODTTGVPNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101347957
Record name N-(3,4-Dimethoxyphenethyl)-4-nitrobenzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10268-50-5
Record name N-(3,4-Dimethoxyphenethyl)-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3,4-Dimethoxyphenethyl)-4-nitrobenzamide
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Preparation Methods

Core Synthetic Route

The primary synthesis involves a two-step process:

  • Preparation of 4-nitrobenzoyl chloride : 4-Nitrobenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride under reflux to generate the acyl chloride intermediate.

  • Amide Coupling : The acyl chloride reacts with 2-(3,4-dimethoxyphenyl)ethylamine in the presence of a base (e.g., triethylamine) to form the target compound.

Reaction Scheme :

4-Nitrobenzoic acidSOCl24-Nitrobenzoyl chlorideEt3N2-(3,4-Dimethoxyphenyl)ethylamineThis compound\text{4-Nitrobenzoic acid} \xrightarrow{\text{SOCl}2} \text{4-Nitrobenzoyl chloride} \xrightarrow[\text{Et}3\text{N}]{\text{2-(3,4-Dimethoxyphenyl)ethylamine}} \text{this compound}

Alternative Coupling Methods

Modern approaches employ coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in polar aprotic solvents (e.g., DMF or DCM). These methods enhance yield (up to 85%) by minimizing side reactions.

Optimization of Reaction Conditions

Solvent Systems

  • Tetrahydrofuran (THF) : Used in patent-derived methods for its balance of polarity and boiling point (66°C), facilitating reflux conditions.

  • Acetonitrile : Employed in crystallization steps for polymorphic control, as demonstrated in related benzamide syntheses.

  • Dichloromethane (DCM) : Preferred for acyl chloride reactions due to its inertness and ease of removal.

Temperature and Time

  • Acyl Chloride Formation : Reflux at 70–80°C for 2–4 hours ensures complete conversion.

  • Amide Coupling : Conducted at 0–25°C to prevent thermal degradation of the amine.

Base Selection

  • Triethylamine : Neutralizes HCl generated during coupling, with a typical stoichiometry of 1.2 equivalents.

  • N,N-Diisopropylethylamine (DIPEA) : Used in coupling-agent methods for improved solubility in DMF.

Purification and Crystallization

Workup Procedures

  • Acid-Base Extraction : The crude product is washed with dilute HCl (5%) to remove unreacted amine, followed by sodium bicarbonate to eliminate residual acid.

  • Solvent Removal : Rotary evaporation under reduced pressure yields a semi-solid residue.

Crystallization Techniques

  • Acetonitrile Recrystallization : Dissolving the crude product in hot acetonitrile (60°C) and cooling to 25°C produces needle-like crystals. This method, adapted from polymorphic form studies, achieves >95% purity.

  • Ethanol-Water System : A 3:1 ethanol-water mixture induces crystallization at 4°C, yielding 70–80% recovery.

Table 1: Comparative Crystallization Outcomes

SolventTemperature (°C)Purity (%)Yield (%)
Acetonitrile259565
Ethanol-Water48875

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.20 (d, 2H, Ar-H), 7.50 (d, 2H, Ar-H), 6.80–6.70 (m, 3H, dimethoxyphenyl-H), 3.85 (s, 6H, OCH₃), 3.60 (t, 2H, CH₂N), 2.80 (t, 2H, CH₂Ar).

  • IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch), 1250 cm⁻¹ (C-O methoxy).

Chromatographic Purity

  • HPLC : Reverse-phase C18 column (MeCN:H₂O = 70:30), retention time = 6.2 min, purity ≥98%.

Scale-Up and Industrial Adaptations

Pilot-Scale Synthesis

A patent-described protocol scales the reaction to 10 kg batches using:

  • Continuous Feed Reactors : Maintain stoichiometric control during acyl chloride formation.

  • Centrifugal Crystallizers : Enhance crystal uniformity in acetonitrile .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Sodium methoxide or other nucleophiles in an aprotic solvent.

    Hydrolysis: Hydrochloric acid or sodium hydroxide in water.

Major Products Formed

    Reduction: N-[2-(3,4-dimethoxyphenyl)ethyl]-4-aminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3,4-dimethoxyphenethylamine and 4-nitrobenzoic acid.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Studies: The compound is used in biochemical assays to investigate its effects on cellular processes and enzyme activities.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various applications.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitrobenzamide involves its interaction with specific molecular targets. For example, if the compound is used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Structural Difference : Lacks the 4-nitro group on the benzamide ring.
  • Synthesis : Reacts benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield) .
  • NMR data (Tables 1 and 2 in ) indicate distinct electronic environments compared to the nitro-substituted analogue.

BRL-32872

  • Structural Difference : Contains an additional 3,4-dimethoxyphenylpropyl chain and a tertiary amine (chemical formula: C₂₉H₃₃N₃O₇) .
  • At 1.0 μM, APD increased by 24% in guinea pig papillary muscle .
  • Key Contrast : The extended alkyl chain and tertiary amine in BRL-32872 enhance lipophilicity and receptor interaction, enabling antiarrhythmic efficacy absent in simpler benzamides.

N-(2,2-Diphenylethyl)-4-nitrobenzamide

  • Structural Difference : Replaces the 3,4-dimethoxyphenethyl group with a 2,2-diphenylethyl moiety.
  • Synthesis: Eco-friendly mechanosynthesis using 4-nitrobenzoyl chloride and 2,2-diphenylethan-1-amine, characterized by ¹H/¹³C-NMR and ESI-HRMS .
  • Implications : The bulky diphenylethyl group introduces steric hindrance, likely reducing membrane permeability compared to the dimethoxyphenethyl analogue.

Positional Isomers and Substituent Effects

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-nitrobenzamide

  • Structural Difference : Nitro group at the 2-position instead of 4-position.
  • Implications : The ortho-nitro configuration may hinder rotational freedom and alter dipole moments, affecting binding to biological targets .

N,N-Diethyl-4-nitrobenzamide

  • Structural Difference : Lacks the phenethylamine side chain, replaced by diethylamine.
  • Implications: Simplified structure reduces molecular weight (MW = 236.3 g/mol vs.

Functional Group Variations

Compound Key Substituents Melting Point (°C) Yield (%) Biological Activity
N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-nitrobenzamide 4-NO₂, 3,4-(OCH₃)₂ Not reported Not reported Hypothesized ion channel modulation (based on )
Rip-B H (instead of NO₂) 90 80 No reported activity
BRL-32872 Extended alkyl/amine Not reported Not reported Antiarrhythmic (APD +24% at 1.0 μM)
N-(2,2-Diphenylethyl)-4-nitrobenzamide 2,2-diphenylethyl Not reported Not reported No reported activity

Electronic and Physicochemical Properties

  • Electron Effects : The 4-nitro group in the target compound withdraws electron density, polarizing the benzamide ring and enhancing hydrogen-bonding capacity. This contrasts with Rip-B’s unsubstituted benzamide, which exhibits weaker dipole interactions .

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitrobenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C17_{17}H20_{20}N2_{2}O4_{4}
  • Molecular Weight : 316.35 g/mol

The structure includes a nitro group and a dimethoxyphenyl moiety, contributing to its biological activity. The presence of the dimethoxy group is believed to enhance its interaction with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several potential biological activities:

  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which is crucial for treating various chronic diseases.
  • Neuroprotective Properties : It interacts with alpha7 nicotinic acetylcholine receptors, potentially protecting nerve cells from beta-amyloid toxicity, which is significant in Alzheimer's disease research.
  • Antitumor Activity : Preliminary studies suggest that it may possess antitumor properties, although further research is needed to confirm these effects and understand the underlying mechanisms .

The mechanisms through which this compound exerts its biological effects include:

  • Receptor Binding : The compound's ability to bind to specific receptors like the alpha7 nicotinic acetylcholine receptor facilitates neuroprotective effects.
  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammation and cancer progression, although specific targets require further elucidation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryReduces markers of inflammation in vitro
NeuroprotectiveProtects neuronal cells from beta-amyloid toxicity
AntitumorExhibits cytotoxicity against cancer cell lines

Case Study 1: Neuroprotective Effects

A study conducted on cultured neuronal cells demonstrated that this compound significantly reduced cell death induced by beta-amyloid exposure. The mechanism was linked to its binding affinity for alpha7 nicotinic receptors, suggesting its potential as a therapeutic agent for Alzheimer's disease.

Case Study 2: Antitumor Activity

In vitro assays revealed that the compound exhibited moderate cytotoxicity against breast cancer cell lines. The IC50_{50} values indicated promising antitumor properties, warranting further investigation into its efficacy and safety profile in vivo .

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